

Proglumide Hemicalcium: A Technical Guide to Synthesis and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and chemical properties of **proglumide hemicalcium**, a non-selective cholecystokinin (CCK) receptor antagonist. The document details a plausible synthetic route, outlines key chemical and physical characteristics, and describes its mechanism of action through the antagonism of CCK receptors. This information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Proglumide, chemically known as (±)-4-Benzamido-N,N-dipropylglutaramic acid, is a derivative of glutamic acid.[1] It functions as a non-selective antagonist for both CCK-A and CCK-B receptors.[2] Historically used in the treatment of peptic ulcers, its ability to inhibit gastric acid secretion and gastrointestinal motility has been a key area of investigation.[2] More recently, proglumide has garnered interest for its potential applications in oncology and as an adjunct to opioid analgesia.[2] The hemicalcium salt of proglumide offers potential advantages in terms of formulation and stability. This guide provides a detailed examination of its synthesis and fundamental chemical properties.

Chemical Properties



Proglumide and its hemicalcium salt possess distinct chemical and physical properties that are crucial for their handling, formulation, and biological activity. A summary of these properties is presented in the tables below.

Table 1: Physicochemical Properties of Proglumide

Property	Value -	Source
IUPAC Name	(±)-4-Benzamido-N,N- dipropylglutaramic acid	[3]
Molecular Formula	C18H26N2O4	[3]
Molecular Weight	334.41 g/mol	[4]
Melting Point	148-150°C	[4]
pKa (Strongest Acidic)	4.42 (Predicted)	[5]
logP	1.94 (Predicted)	[5]
Solubility	Water: 0.145 mg/mL (Predicted)	[5]

Table 2: Chemical Properties of Proglumide

Hemicalcium

Property	Value	Source
Molecular Formula	(C18H25N2O4)2Ca	N/A
Molecular Weight	706.9 g/mol	N/A

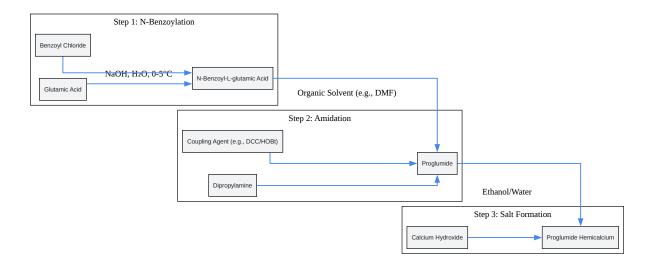
Synthesis of Proglumide Hemicalcium

The synthesis of **proglumide hemicalcium** can be conceptualized as a two-stage process: the synthesis of the proglumide free acid, followed by its conversion to the hemicalcium salt.

Synthesis of Proglumide



The synthesis of proglumide involves the acylation of the amino group of glutamic acid with benzoyl chloride, followed by the amidation of the γ-carboxylic acid with dipropylamine. A plausible synthetic workflow is outlined below.



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Caption: Synthetic workflow for **Proglumide Hemicalcium**.

Experimental Protocols

Dissolution: Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (2 equivalents) at 0-5°C with stirring.

Foundational & Exploratory





- Acylation: Slowly add benzoyl chloride (1.1 equivalents) to the chilled solution while maintaining the pH between 9 and 10 by the dropwise addition of aqueous sodium hydroxide.
- Reaction: Continue stirring at room temperature for 2-3 hours after the addition is complete.
- Acidification: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.
- Isolation: Collect the precipitated N-benzoyl-L-glutamic acid by filtration, wash with cold water, and dry under vacuum.
- Activation: To a solution of N-benzoyl-L-glutamic acid (1 equivalent) and N-hydroxysuccinimide (HOBt) (1.1 equivalents) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) at 0°C.
- Amidation: After stirring for 30 minutes, add dipropylamine (1.2 equivalents) to the reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the
 filtrate with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate
 solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
- Dissolution: Dissolve proglumide (2 equivalents) in a suitable solvent such as ethanol.
- Salt Formation: Add a stoichiometric amount of calcium hydroxide (1 equivalent) dissolved or suspended in water to the proglumide solution with vigorous stirring.
- Precipitation: Stir the mixture at room temperature for 1-2 hours. The proglumide hemicalcium salt will precipitate out of the solution.



 Isolation: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum at a temperature not exceeding 50°C.

Spectral Data

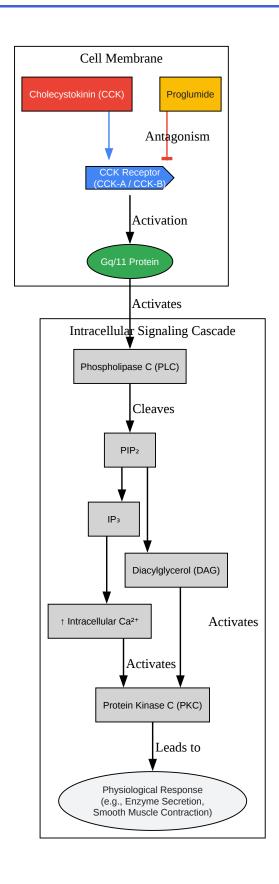
Table 3: Key Spectral Data for Proglumide

Technique	Key Peaks/Signals	Source
¹³ C NMR (Predicted)	Peaks corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons of the propyl and glutamic acid moieties.	[3][5]
Mass Spectrometry (LC-ESI-QTOF)	[M+H]+ = 335.196 m/z	[3]
Infrared (IR) Spectroscopy (Predicted)	~3300 cm ⁻¹ (N-H stretch), ~3000-2850 cm ⁻¹ (C-H stretch), ~1710 cm ⁻¹ (C=O stretch, carboxylic acid), ~1630 cm ⁻¹ (C=O stretch, amide)	[6][7]

Mechanism of Action: CCK Receptor Antagonism

Proglumide exerts its biological effects by acting as an antagonist at cholecystokinin (CCK) receptors, specifically CCK-A and CCK-B subtypes.[2] CCK is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, appetite regulation, and pain perception. By blocking the binding of CCK to its receptors, proglumide inhibits the downstream signaling pathways initiated by CCK.





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Caption: Proglumide's antagonism of the CCK signaling pathway.



The binding of CCK to its G-protein coupled receptors typically activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in various physiological responses. Proglumide, by blocking the initial binding of CCK, prevents the initiation of this signaling cascade.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and chemical properties of **proglumide hemicalcium**. The detailed synthetic protocol, along with the tabulated physicochemical and spectral data, serves as a valuable resource for researchers. Furthermore, the elucidation of its mechanism of action as a CCK receptor antagonist provides a basis for understanding its pharmacological effects. This information is intended to facilitate further research and development involving this compound.

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